

# Investigating the Role of Censavudine in Aicardi-Goutières Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Aicardi-Goutières syndrome (AGS) is a rare, debilitating genetic inflammatory disorder characterized by an overproduction of type I interferons, leading to severe neurological and systemic manifestations. The underlying pathology is linked to the accumulation of endogenous nucleic acids, which trigger a chronic antiviral-like immune response. **Censavudine** (TPN-101), a nucleoside reverse transcriptase inhibitor, is currently under investigation as a potential therapeutic agent for AGS. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and clinical development of **Censavudine** for the treatment of AGS. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroinflammation and rare diseases.

# Introduction to Aicardi-Goutières Syndrome and the Type I Interferonopathy Landscape

Aicardi-Goutières syndrome is a genetically determined type I interferonopathy. These disorders are characterized by the constitutive upregulation of type I interferon (IFN) signaling, mimicking a persistent viral infection. In AGS, mutations in several genes, including TREX1, RNASEH2A, RNASEH2B, RNASEH2C, and SAMHD1, have been identified. These genes encode enzymes critical for the metabolism of endogenous nucleic acids. Deficiencies in these enzymes are thought to lead to the accumulation of self-derived nucleic acids, which are then



recognized by innate immune sensors, triggering a cascade of events that culminates in the overproduction of type I interferons and subsequent inflammation.

The clinical presentation of AGS is heterogeneous but often includes early-onset encephalopathy, psychomotor delay, spasticity, and basal ganglia calcification. A key diagnostic and pharmacodynamic biomarker for AGS is the "interferon score," a measure of the expression of a panel of interferon-stimulated genes (ISGs) in peripheral blood.

# Censavudine (TPN-101): A Novel Therapeutic Approach

Censavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that was initially developed for the treatment of HIV infection. Its repositioning for AGS is based on a compelling scientific rationale: the potential role of endogenous retroelements, such as Long Interspersed Nuclear Element-1 (LINE-1), in driving the interferon response in AGS. LINE-1 elements are retrotransposons that replicate through a "copy-and-paste" mechanism involving a reverse transcriptase. The hypothesis is that in the context of deficient nucleic acid metabolism in AGS, the reverse transcription of these elements contributes to the pool of immunogenic nucleic acids that fuel the inflammatory cascade.

### **Mechanism of Action**

**Censavudine**, as an NRTI, is designed to inhibit the activity of reverse transcriptase. By blocking this enzyme, **Censavudine** is expected to reduce the proliferation of endogenous retroelements and the subsequent accumulation of nucleic acid byproducts. This, in turn, is hypothesized to dampen the activation of the innate immune system and decrease the production of type I interferons, thereby alleviating the inflammatory pathology of AGS.

The proposed mechanism of action is depicted in the following signaling pathway diagram:





Click to download full resolution via product page

Proposed Mechanism of Action of **Censavudine** in AGS.



## Preclinical and Clinical Development Preclinical Evidence

While specific preclinical data for **Censavudine** in AGS animal models is not publicly available, the therapeutic rationale is supported by studies on related compounds and the known mechanism of NRTIs. Research has demonstrated that various NRTIs can inhibit the retrotransposition of LINE-1 elements in vitro.

Table 1: In Vitro Inhibition of LINE-1 Retrotransposition by Nucleoside Reverse Transcriptase Inhibitors

| Compound         | IC50 (μM) | Reference |
|------------------|-----------|-----------|
| Stavudine (d4T)  | 0.22      | [1][2]    |
| Lamivudine (3TC) | 1.12      | [1][2]    |
| Zidovudine (AZT) | 2.21      | [1][2]    |

Note: **Censavudine** is a derivative of stavudine. Specific IC50 values for **Censavudine** against LINE-1 reverse transcriptase are not yet published.

### **Clinical Investigation: The NCT05613868 Trial**

**Censavudine** is currently being evaluated in a Phase 2a, multi-center, open-label study in patients with Aicardi-Goutières Syndrome (NCT05613868).

Table 2: Overview of the NCT05613868 Clinical Trial



| Parameter              | Details                                                                                                                                                                                   |  |  |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Official Title         | A Phase 2a Study of TPN-101 in Patients With<br>Aicardi-Goutières Syndrome (AGS)                                                                                                          |  |  |
| Status                 | Active, not recruiting                                                                                                                                                                    |  |  |
| Primary Completion     | December 2025 (Estimated)                                                                                                                                                                 |  |  |
| Study Design           | Open-label, single-arm                                                                                                                                                                    |  |  |
| Patient Population     | Pediatric and adult patients (>1 year) with a molecular diagnosis of AGS due to mutations in TREX1, RNASEH2A, RNASEH2B, RNASEH2C, or SAMHD1.                                              |  |  |
| Key Inclusion Criteria | Confirmed genetic diagnosis of AGS; Elevated interferon score in peripheral blood (>2 standard deviations above the mean of healthy controls).                                            |  |  |
| Intervention           | Censavudine (TPN-101) administered orally once daily for 48 weeks. Dosing is weight-based, ranging from 100 mg to 400 mg.                                                                 |  |  |
| Primary Outcome        | Change in innate immune signaling, as assessed by the expression of a 30-interferonstimulated gene (ISG) panel, used to calculate an Interferon (IFN) score in whole blood over 48 weeks. |  |  |
| Secondary Outcomes     | Incidence and severity of treatment-emergent adverse events.                                                                                                                              |  |  |

Source: ClinicalTrials.gov[3][4]

The workflow for this clinical trial is illustrated below:





Click to download full resolution via product page

Experimental Workflow for the NCT05613868 Clinical Trial.



While the primary outcome data from the NCT05613868 trial is not yet available, press releases from Transposon Therapeutics regarding studies of TPN-101 in other neurodegenerative diseases have reported promising biomarker results.

Table 3: Biomarker Data from TPN-101 Studies in Other Neurodegenerative Diseases

| Biomarker                                 | Disease                              | Treatment<br>Group | Change from<br>Baseline vs.<br>Placebo | Reference |
|-------------------------------------------|--------------------------------------|--------------------|----------------------------------------|-----------|
| CSF<br>Neurofilament<br>Light Chain (NfL) | Progressive<br>Supranuclear<br>Palsy | 400 mg TPN-101     | 18.4% reduction                        | [5]       |
| CSF Interleukin-6 (IL-6)                  | Progressive<br>Supranuclear<br>Palsy | 400 mg TPN-101     | 51.6% reduction                        | [5]       |
| CSF Neopterin                             | C9orf72-related<br>ALS/FTD           | TPN-101            | Reduction observed                     | [6]       |

Note: These data are from studies in different patient populations and may not be directly extrapolated to AGS.

# Experimental Protocols Interferon Score Measurement

The interferon score is a critical pharmacodynamic biomarker in the development of therapies for AGS. It is typically determined by measuring the relative expression of a panel of ISGs in whole blood using quantitative real-time polymerase chain reaction (qRT-PCR).

General Protocol for Interferon Score Calculation:

- Sample Collection and RNA Extraction: Whole blood is collected from patients, and total RNA is extracted using standard commercially available kits.
- Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).



- Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the selected panel of ISGs and one or more housekeeping genes for normalization.
- Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct method, normalized to the housekeeping gene(s). The individual ISG expression values are then used to calculate a composite interferon score. The exact composition of the 30-gene panel used in the NCT05613868 trial is not publicly available.

### **Reverse Transcriptase Activity Assay**

To assess the in vitro inhibitory activity of compounds like **Censavudine** on LINE-1 reverse transcriptase, a cell-based retrotransposition assay is commonly employed.

General Protocol for LINE-1 Retrotransposition Assay:

- Cell Culture: A suitable human cell line (e.g., HeLa) is cultured under standard conditions.
- Transfection: Cells are transfected with a plasmid containing a full-length, retrotranspositioncompetent LINE-1 element tagged with a reporter gene (e.g., EGFP) that is only expressed upon successful retrotransposition.
- Drug Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., **Censavudine**).
- Flow Cytometry: After a defined incubation period, the percentage of cells expressing the reporter gene is quantified by flow cytometry.
- IC50 Calculation: The concentration of the compound that inhibits 50% of retrotransposition events (IC50) is calculated from the dose-response curve.

### **Future Directions and Conclusion**

**Censavudine** represents a promising and mechanistically targeted therapeutic strategy for Aicardi-Goutières syndrome. The ongoing Phase 2 clinical trial will provide crucial data on its safety and efficacy in reducing the interferon signature in AGS patients. The results of this trial, anticipated after its completion in late 2025, are eagerly awaited by the scientific and patient communities.



Future research should focus on elucidating the specific contribution of different endogenous retroelements to the pathology of AGS and further refining biomarkers to track disease activity and therapeutic response. The development of **Censavudine** for AGS highlights the potential of repurposing existing drugs with well-defined mechanisms of action for rare genetic diseases, offering hope for patients with limited or no treatment options.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. It is not intended to provide medical advice. For the most current information on clinical trials, please refer to official sources such as ClinicalTrials.gov.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Investigating the Role of Censavudine in Aicardi-Goutières Syndrome: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8223640#investigating-the-role-of-censavudine-in-aicardi-gouti-res-syndrome]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com